

A Comparative Spectroscopic Guide to 2-Acetyl-5-Arylthiophenes and 2-Acetylfurans

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Compound of Interest

Compound Name: 2-Acetyl-5-iodothiophene

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For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds is paramount for understanding their structure-activity relationships. This guide provides a comparative analysis of the spectroscopic data for a series of 2-acetyl-5-arylthiophene products and their furan-based analogs. The data presented herein, including ^1H NMR, ^{13}C NMR, and mass spectrometry, offers a valuable resource for the identification and differentiation of these important chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of 2-acetyl-5-arylthiophenes and, as a point of comparison, the parent 2-acetylthiophene and its furan analogs.

Table 1: ^1H NMR Spectroscopic Data (CDCl₃)

Compound	Ar-H (ppm)	Thiophene/Furan-H (ppm)	-COCH3 (ppm)	Other (ppm)
2-Acetylthiophene[1]	-	7.69 (dd, J=3.8, 1.1 Hz, 1H), 7.67 (dd, J=5.0, 1.1 Hz, 1H), 7.12 (dd, J=5.0, 3.8 Hz, 1H)	2.56 (s, 3H)	-
2-Acetyl-5-methylthiophene[2]	-	7.48 (d, J=3.7 Hz, 1H), 6.83 (d, J=3.7 Hz, 1H)	2.49 (s, 3H)	2.55 (s, 3H, -CH3)
2-Acetyl-5-phenylthiophene	7.65-7.62 (m, 2H), 7.41-7.38 (m, 3H)	7.68 (d, J=4.0 Hz, 1H), 7.27 (d, J=4.0 Hz, 1H)	2.58 (s, 3H)	-
2-Acetyl-5-(p-tolyl)thiophene	7.52 (d, J=8.0 Hz, 2H), 7.22 (d, J=8.0 Hz, 2H)	7.65 (d, J=4.0 Hz, 1H), 7.21 (d, J=4.0 Hz, 1H)	2.57 (s, 3H)	2.39 (s, 3H, Ar-CH3)
2-Acetyl-5-(4-methoxyphenyl)thiophene	7.58 (d, J=8.8 Hz, 2H), 6.94 (d, J=8.8 Hz, 2H)	7.62 (d, J=4.0 Hz, 1H), 7.14 (d, J=4.0 Hz, 1H)	2.55 (s, 3H)	3.86 (s, 3H, -OCH3)
2-Acetyl-5-(4-chlorophenyl)thiophene	7.56 (d, J=8.4 Hz, 2H)	7.66 (d, J=4.0 Hz, 1H), 7.23 (d, J=4.0 Hz, 1H)	2.57 (s, 3H)	-
Alternative: 2-Acetyl furan[3][4][5]	-	7.59 (m, 1H), 7.19 (m, 1H), 6.54 (m, 1H)	2.48 (s, 3H)	-
Alternative: 2-Acetyl-5-methylfuran[6][7]	-	7.08 (d, J=3.4 Hz, 1H), 6.18 (d, J=3.4 Hz, 1H)	2.40 (s, 3H)	2.38 (s, 3H, -CH3)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	C=O (ppm)	Thiophene/ Furan-C (ppm)	Ar-C (ppm)	-COCH3 (ppm)	Other (ppm)
2-Acetylthiophene[1]	190.7	144.1, 133.8, 132.4, 128.2	-	26.7	-
2-Acetyl-5-methylthiophene[2]	190.1	153.2, 143.5, 132.3, 126.3	-	26.6	15.8 (-CH3)
2-Acetyl-5-phenylthiophene	190.5	153.1, 143.2, 133.9, 132.1, 125.9, 123.8	129.2, 128.5, 126.1	26.8	-
2-Acetyl-5-(p-tolyl)thiophene	190.5	153.3, 143.2, 131.1, 129.8, 125.8, 123.4	138.8, 129.8, 126.0	26.8	21.4 (Ar-CH3)
2-Acetyl-5-(4-methoxyphenyl)thiophene	190.4	153.5, 143.2, 126.7, 125.9, 122.9, 114.6	160.2, 127.4, 114.6	26.7	55.4 (-OCH3)
2-Acetyl-5-(4-chlorophenyl)thiophene	190.3	151.7, 143.5, 132.4, 129.4, 126.1, 124.5	134.5, 129.4, 127.1	26.8	-
Alternative: 2-Acetylfuran[3]	186.6	152.9, 146.6, 117.4, 112.4	-	26.0	-
Alternative: 2-Acetyl-5-methylfuran[9]	186.1	160.0, 151.2, 118.5, 109.1	-	25.8	13.9 (-CH3)
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Table 3: Mass Spectrometry Data (EI-MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Acetylthiophene	126	111 ([M-CH ₃] ⁺), 83, 43 ([CH ₃ CO] ⁺)
2-Acetyl-5-methylthiophene ^[2]	140	125 ([M-CH ₃] ⁺), 97, 43 ([CH ₃ CO] ⁺)
2-Acetyl-5-phenylthiophene	202	187 ([M-CH ₃] ⁺), 159, 115, 43 ([CH ₃ CO] ⁺)
2-Acetyl-5-(p-tolyl)thiophene	216	201 ([M-CH ₃] ⁺), 173, 129, 43 ([CH ₃ CO] ⁺)
2-Acetyl-5-(4-methoxyphenyl)thiophene	232	217 ([M-CH ₃] ⁺), 189, 145, 43 ([CH ₃ CO] ⁺)
2-Acetyl-5-(4-chlorophenyl)thiophene	236/238	221/223 ([M-CH ₃] ⁺), 193/195, 149, 43 ([CH ₃ CO] ⁺)
Alternative: 2-Acetyl furan ^{[4][5]}	110	95 ([M-CH ₃] ⁺), 81, 43 ([CH ₃ CO] ⁺)
Alternative: 2-Acetyl-5-methylfuran ^[10]	124	109 ([M-CH ₃] ⁺), 95, 43 ([CH ₃ CO] ⁺)

Experimental Protocols

Synthesis of 2-Acetyl-5-Arylthiophenes via Suzuki Coupling

A general and efficient method for the synthesis of 2-acetyl-5-arylthiophenes is the palladium-catalyzed Suzuki cross-coupling reaction.^[11]

Materials:

- 2-Acetyl-5-bromothiophene
- Arylboronic acid (e.g., phenylboronic acid, p-tolylboronic acid, etc.)
- Palladium(II) acetate (Pd(OAc)₂)

- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene
- Ethanol
- Water

Procedure:

- To a round-bottom flask, add 2-acetyl-5-bromothiophene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
- Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
- Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
- Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and add water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

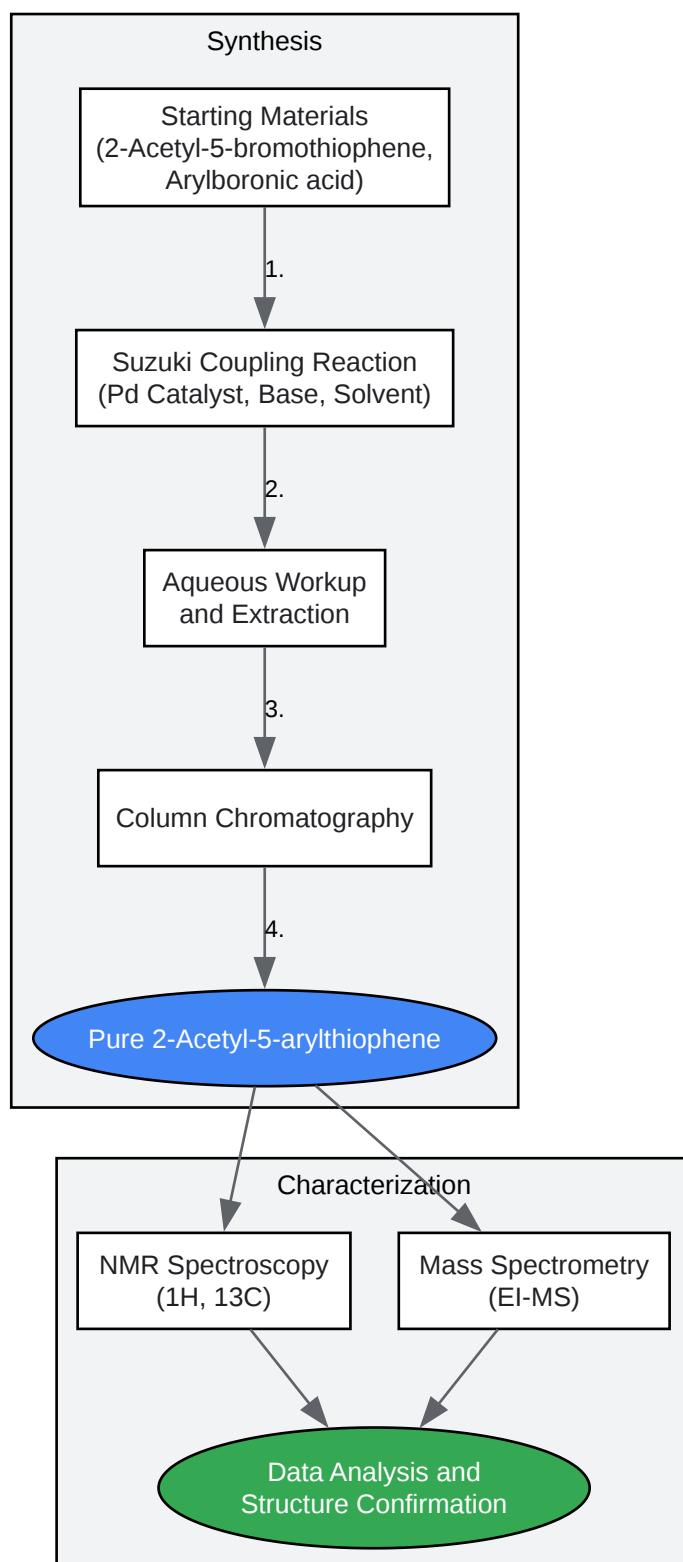
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[12\]](#)

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV. Samples were introduced via a direct insertion probe or a gas chromatograph.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-acetyl-5-arylthiophene products.

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Caption: General workflow for the synthesis and spectroscopic characterization of 2-acetyl-5-arylthiophenes.

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